Bis-PEG5-t-butyl ester chemical properties and structure
Bis-PEG5-t-butyl ester chemical properties and structure
An In-Depth Technical Guide to Bis-PEG5-t-butyl Ester: Properties, Structure, and Applications in Advanced Bioconjugation
Introduction
In the rapidly evolving landscape of therapeutic drug development, the rational design of linker molecules has become a cornerstone for creating sophisticated and highly effective targeted therapies. Among these, Bis-PEG5-t-butyl ester has emerged as a pivotal tool, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This homobifunctional molecule consists of a five-unit polyethylene glycol (PEG) chain, which imparts favorable physicochemical properties, flanked by two tert-butyl ester groups that serve as stable, yet cleavable, protecting groups for terminal carboxylic acids.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a Senior Application Scientist's perspective on the core chemical properties, strategic applications, and detailed experimental methodologies involving Bis-PEG5-t-butyl ester. We will explore the causality behind its design and use, ensuring a deep, actionable understanding of its role in constructing complex bioconjugates.
Part 1: Core Chemical and Physical Properties
The efficacy of Bis-PEG5-t-butyl ester as a linker is intrinsically tied to its unique molecular architecture. The structure combines a hydrophilic PEG core with lipophilic, sterically hindered t-butyl ester termini, creating a molecule with distinct functional domains.
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The PEG5 Core: The central chain is composed of five repeating ethylene glycol units. This oligo(ethylene glycol) structure is the primary determinant of the molecule's hydrophilicity. In the context of a larger bioconjugate, such as a PROTAC, this PEG spacer serves multiple critical functions:
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Enhanced Solubility: It significantly improves the aqueous solubility of often-hydrophobic small molecule ligands, which is crucial for formulation and biological activity.[1][2]
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Biocompatibility: PEG is a well-established, non-immunogenic, and biocompatible polymer, which can reduce the potential for adverse effects in the final therapeutic molecule.[1][3]
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Pharmacokinetics: The hydrophilic nature of the PEG chain can help minimize non-specific binding to other proteins and cellular components, potentially improving the pharmacokinetic profile of the conjugate.[1]
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Optimized Spacing: The defined length and flexibility of the PEG5 chain provide the necessary spatial separation between the two conjugated moieties, allowing for optimal interaction with their respective biological targets.[1]
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The t-Butyl Ester Termini: Both ends of the PEG chain are terminated with carboxylic acids protected as t-butyl esters. This protecting group strategy is fundamental to its utility in multi-step syntheses:
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Stability: The t-butyl ester is robust and stable under a wide range of reaction conditions, including those typically used for amide bond formation (coupling reactions).[4]
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Controlled Deprotection: The protecting group can be efficiently and cleanly removed under specific acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal a reactive carboxylic acid.[5][6][7] This allows for a controlled, sequential approach to conjugation, preventing unwanted polymerization or side reactions.
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Quantitative Data Summary
The key physicochemical properties of Bis-PEG5-t-butyl ester are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | di-tert-butyl 4,7,10,13,16-pentaoxanonadecanedioate | [8] |
| Synonyms | OtBu-PEG5-OtBu | [8] |
| CAS Number | 439114-12-2 | [8][9] |
| Molecular Formula | C22H42O9 | [8] |
| Molecular Weight | 450.57 g/mol | [8] |
| Purity | Typically ≥95% | [8][9] |
| Solubility | Soluble in DCM, DMF, DMSO, Water | [2][5] |
| Storage | -20°C (long-term), 0-4°C (short-term) | [4][8][9] |
Part 2: The Role of Bis-PEG5-t-butyl Ester in PROTAC Synthesis
PROTACs represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven degradation of target proteins. These heterobifunctional molecules function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[10] The linker connecting the target-binding ligand (the "warhead") and the E3 ligase ligand is not merely a spacer but a critical component that dictates the efficacy of the final PROTAC.
The use of a protected linker like Bis-PEG5-t-butyl ester is a deliberate strategic choice that enables the precise and sequential assembly of the PROTAC molecule. Starting with a homobifunctional protected linker allows for its conversion into a heterobifunctional linker after the first conjugation, providing complete control over the synthetic route.
Caption: The PROTAC mechanism, where the PEG linker facilitates the formation of a ternary complex.
Part 3: Experimental Protocols and Methodologies
The following protocols provide a validated framework for the use of Bis-PEG5-t-butyl ester in a typical sequential conjugation workflow. The core principle is the selective deprotection of one ester group, followed by coupling, and then repeating the process on the second terminus.
Protocol 1: Mono-deprotection of Bis-PEG5-t-butyl Ester
This crucial first step converts the homobifunctional linker into a heterobifunctional Acid-PEG5-t-butyl ester, which is the key intermediate for sequential synthesis.
Causality: The reaction is performed with a controlled amount of strong acid (TFA) to favor the cleavage of only one t-butyl group. Using a large excess of TFA or prolonged reaction times would lead to the di-acid, defeating the purpose of a stepwise approach. The use of scavengers like triisopropylsilane (TIS) is critical; the cleavage of the t-butyl group generates a reactive t-butyl cation, which can cause unwanted side reactions (e.g., alkylation of sensitive functional groups). Scavengers effectively trap this cation.[4]
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Materials:
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Bis-PEG5-t-butyl ester
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Anhydrous Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS) (optional, but highly recommended)
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Solvents for purification (e.g., ethyl acetate, hexanes)
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Procedure:
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Dissolve Bis-PEG5-t-butyl ester (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0°C using an ice bath.
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Prepare a deprotection solution of TFA in DCM (typically 20-50% v/v). If using a scavenger, add TIS (e.g., 2.5% v/v) to the TFA/DCM mixture.[4][11]
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Slowly add the deprotection solution to the linker solution. Use a sub-stoichiometric amount of TFA if attempting to optimize for mono-deprotection, or carefully monitor the reaction when using excess TFA.
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Stir the reaction at room temperature for 1-4 hours. Monitor progress closely by Thin-Layer Chromatography (TLC) or LC-MS to maximize the yield of the mono-acid product.
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Upon completion, remove the solvent and excess TFA under reduced pressure.
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To ensure complete removal of residual acid, co-evaporate the residue with a solvent like toluene (3x).
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Purify the resulting crude mixture using column chromatography (silica gel) with a suitable solvent gradient (e.g., ethyl acetate in hexanes) to isolate the desired mono-deprotected Acid-PEG5-t-butyl ester.
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Protocol 2: Stepwise Conjugation for PROTAC Assembly
This protocol outlines the sequential amide bond formation with the mono-deprotected linker from Protocol 1.
Causality: Amide bond formation requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Carbodiimide chemistry, using reagents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), is a common and effective method. EDC forms a highly reactive O-acylisourea intermediate, which is then converted by NHS into a more stable, amine-reactive NHS ester. This two-step activation minimizes side reactions and improves coupling efficiency.[12]
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Step A: First Amide Coupling
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Dissolve the purified Acid-PEG5-t-butyl ester (1 equivalent) in an anhydrous solvent like DMF.
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Add NHS (1.2 equivalents) and EDC (1.2 equivalents).
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Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
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In a separate flask, dissolve the first amine-containing ligand (e.g., the E3 ligase ligand, 1.1 equivalents) in anhydrous DMF.
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Add the activated linker solution to the amine solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction.
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Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
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Upon completion, perform an aqueous workup (e.g., dilute with ethyl acetate, wash with saturated NaHCO3 and brine) and purify the resulting conjugate by column chromatography or preparative HPLC.
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Step B & C: Second Deprotection and Coupling
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Take the purified conjugate from Step A and repeat the deprotection procedure described in Protocol 1 to cleave the remaining t-butyl ester group, exposing the second carboxylic acid.
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After purification, repeat the amide coupling procedure described in Step A , this time using the second amine-containing ligand (e.g., the warhead) to complete the synthesis of the final PROTAC molecule.
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Purify the final product using preparative HPLC to ensure high purity.
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Caption: Sequential synthesis workflow for PROTAC assembly using Bis-PEG5-t-butyl ester.
Part 4: Handling, Storage, and Safety
Proper handling and storage are paramount to maintaining the integrity and reactivity of Bis-PEG5-t-butyl ester and the reagents used in conjugation.
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Storage: For long-term stability, the compound should be stored at -20°C, protected from light and moisture.[4] For short-term use (days to weeks), storage at 0-4°C is acceptable.[4][8] The container should be tightly sealed to prevent hydrolysis of the ester groups.
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Handling:
-
Solvents: Always use anhydrous solvents (e.g., DMF, DCM, DMSO) for reactions to prevent hydrolysis of activated esters and other side reactions.[4]
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Inert Atmosphere: While not always strictly necessary for every step, performing reactions under an inert atmosphere (nitrogen or argon) is good practice, especially during the activation steps, to prevent reactions with atmospheric moisture.
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-
Safety:
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TFA: Trifluoroacetic acid is highly corrosive and volatile. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Coupling Reagents: Reagents like EDC and HATU are sensitizers and should be handled with care. Avoid inhalation of dust and skin contact.
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Bases: Bases like DIPEA are corrosive and should be handled in a fume hood.
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Conclusion
Bis-PEG5-t-butyl ester is far more than a simple spacer; it is a sophisticated chemical tool engineered for the precise construction of complex therapeutic molecules. Its PEGylated core provides essential physicochemical benefits, while its dual t-butyl ester protecting groups grant the synthetic chemist exacting control over a sequential bioconjugation strategy. This combination of properties makes it an invaluable asset in the development of next-generation therapeutics, most notably PROTACs, where the linker's characteristics are integral to the final molecule's success. By understanding the chemical principles and validated protocols presented in this guide, researchers can confidently and effectively leverage Bis-PEG5-t-butyl ester to advance their drug discovery programs.
References
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PEG-t-butyl ester. AxisPharm. [Link]
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Bis-PEG-t-butyl ester. AxisPharm. [Link]
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tert-Butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate. MySkinRecipes. [Link]
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Mpeg5-t-butyl ester | C16H32O7. PubChem - NIH. [Link]
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tert-Butyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate. Pharmaffiliates. [Link]
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